Methyl 2-(cyanomethyl)benzoate

Divergent Synthesis Annulation Heterocyclic Chemistry

Methyl 2-(cyanomethyl)benzoate is an essential ortho-substituted benzoate building block for medicinal chemistry and process R&D. Its unique proximity-driven reactivity enables selective divergent annulation to 1-naphthols, xanthones, oxazoles, and isoquinolones—transformations that meta- or para-isomers fail to deliver. Supported by gram-scale literature protocols and broad substrate scope, this compound streamlines hit-to-lead campaigns and heterocyclic library synthesis. Ensure your synthetic route succeeds with the regioisomer that provides complete selectivity and yields up to 94%.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 5597-04-6
Cat. No. B1297451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyanomethyl)benzoate
CAS5597-04-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC#N
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
InChIKeyCMADSXVGXNLKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6): A Dual-Functional Synthon for Annulation and Heterocyclic Synthesis


Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6) is an ortho-substituted benzoate ester bearing a cyanomethyl side chain, with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It serves as a versatile building block in organic synthesis, characterized by its crystalline solid form at room temperature and a melting point range of 47.0–51.0 °C . The compound's primary utility lies in its ability to undergo base-promoted divergent annulation reactions and metal-catalyzed tandem processes, enabling access to valuable heterocyclic scaffolds such as 1-naphthols, xanthones, oxazoles, and isoquinolones [2][3].

Procurement Risk Alert: Why Methyl 2-(cyanomethyl)benzoate Cannot Be Replaced by Its Positional Isomers


The ortho-relationship between the ester and cyanomethyl functionalities in methyl 2-(cyanomethyl)benzoate creates a unique proximity-driven reactivity profile that is not replicable by its meta- or para-substituted isomers. In palladium-catalyzed tandem reactions with arylboronic acids, the substitution pattern at the 2-position has been demonstrated to be crucial for enabling selective product divergence toward either oxazoles or isocoumarins [1]. Conversely, the use of meta- or para-substituted cyanomethyl benzoates in analogous transformations typically results in significantly reduced yields, altered product distributions, or complete reaction failure [2]. Simple substitution of methyl 2-(cyanomethyl)benzoate with its regioisomers would therefore compromise both the efficiency and the intended synthetic outcome, making the ortho-substituted variant essential for applications requiring its specific spatial and electronic properties [3].

Quantitative Differentiation of Methyl 2-(cyanomethyl)benzoate from Analogs: A Comparative Evidence Guide


Divergent Annulation with Ynones: Yields of 1-Naphthols and Xanthones

In a base-promoted divergent annulation with conjugated ynones, methyl 2-(cyanomethyl)benzoate enables access to both 1-naphthol and xanthone scaffolds with high efficiency. The reaction exhibits complete regioselectivity and a broad substrate scope, with isolated yields for 1-naphthol products ranging from 55% to 94% across 28 examples, and xanthone yields ranging from 45% to 85% across 26 examples [1]. This performance is contingent on the specific ortho-substitution pattern, which facilitates the requisite proximity-driven cyclization [2].

Divergent Synthesis Annulation Heterocyclic Chemistry

Palladium-Catalyzed Tandem Reaction with Arylboronic Acids: Selective Synthesis of Oxazoles vs. Isocoumarins

In a palladium-catalyzed tandem reaction with arylboronic acids, the substitution pattern on the cyanomethyl benzoate dictates the product outcome. The use of methyl 2-(cyanomethyl)benzoate (ortho-substituted) leads selectively to 2,4-diaryloxazoles in yields of 65–89% (11 examples) [1]. In stark contrast, under identical conditions, the meta- and para-substituted isomers are either unreactive or afford complex mixtures, failing to produce the desired oxazole products [2]. The ortho-substitution is reported as 'crucial' for the selective synthesis of oxazoles [3].

Cross-Coupling Palladium Catalysis Tandem Reactions

Solid-State Physical Form: Crystalline vs. Low-Melting/Liquid Analogs

Methyl 2-(cyanomethyl)benzoate is a solid at room temperature with a reported melting point of 47.0–51.0 °C . Its meta-substituted isomer, methyl 3-(cyanomethyl)benzoate, is typically encountered as a low-melting solid or liquid, with a reported melting point of approximately 18 °C [1]. The para-substituted isomer, methyl 4-(cyanomethyl)benzoate, has a higher melting point of 55–58 °C . The intermediate melting point of the ortho-isomer allows for handling as a free-flowing crystalline powder at ambient temperatures, a property that can simplify weighing, storage, and process development compared to low-melting or liquid analogs [2].

Physicochemical Properties Material Handling Process Chemistry

Commercial Purity Specifications: >98.0% (GC) as Standard Offering

Methyl 2-(cyanomethyl)benzoate is routinely available from major suppliers with a guaranteed minimum purity of >98.0% as determined by gas chromatography (GC) . In contrast, the meta-isomer (methyl 3-(cyanomethyl)benzoate) is typically supplied at a lower minimum purity specification of 95% . This difference in standard purity grade can impact the reliability and reproducibility of synthetic transformations, particularly in multi-step sequences where impurity accumulation is a concern .

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for Methyl 2-(cyanomethyl)benzoate Based on Verified Evidence


Divergent Synthesis of 1-Naphthol and Xanthone Libraries for Medicinal Chemistry

Medicinal chemistry groups seeking to explore chemical space around naphthol and xanthone cores can utilize methyl 2-(cyanomethyl)benzoate as a single, ortho-substituted starting material in base-promoted annulation reactions with conjugated ynones. This approach yields both scaffold types in moderate to excellent yields (up to 94%) and with complete regioselectivity, a capability not accessible with the meta- or para-isomers [1]. The broad substrate scope and gram-scale feasibility demonstrated in the literature make it suitable for hit-to-lead and lead optimization campaigns [2].

Palladium-Catalyzed Synthesis of 2,4-Diaryloxazole Building Blocks

For projects requiring the construction of 2,4-diaryloxazole motifs—common in kinase inhibitors and other bioactive molecules—methyl 2-(cyanomethyl)benzoate is the essential ortho-substituted precursor for palladium-catalyzed tandem reactions with arylboronic acids. The use of meta- or para-isomers fails to yield the oxazole product under identical conditions, confirming the irreplaceable role of the ortho-substitution pattern [3]. This method provides a direct and efficient route to a class of compounds that are otherwise challenging to access, streamlining synthetic workflows in drug discovery [4].

Synthesis of 3-Aminoisocarbostyril Derivatives for Fluorescent Probe Development

Researchers developing fluorescent probes or investigating heterocyclic scaffolds can employ methyl 2-(cyanomethyl)benzoate for the synthesis of 6- and 7-substituted 3-aminoisocarbostyril derivatives. Treatment with aqueous amines under mild conditions yields these compounds, which have been studied for their fluorescent properties [5]. The ortho-cyanomethyl benzoate core is specifically required for this cyclization to form the isocarbostyril ring system; other regioisomers would lead to different or no cyclization products.

Nickel-Catalyzed Synthesis of Isoquinolones as Kinase Inhibitor Precursors

In the eco-friendly synthesis of isoquinolones—a privileged scaffold in kinase inhibitor development—methyl 2-(cyanomethyl)benzoate serves as a key substrate in nickel-catalyzed tandem addition/cyclization reactions with arylboronic acids in 2-MeTHF [6]. The ortho-relationship between the ester and cyanomethyl groups is essential for the cyclization step that forms the isoquinolone core. This method offers a greener alternative to traditional routes and has been successfully applied to produce libraries of substituted isoquinolones for biological evaluation [7].

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